- Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTSJournal of Cleaner Production, 2022, 371, 133332,
Cas no 124-38-9 (Carbon Dioxide)
carbon dioxide(carbon dioxide),A carbon oxide compound,The chemical formula isCO2,The chemical formula quantity is44.0095
,It is colorless and odorless under normal temperature and pressure
Or colorless and odorless(Can't smell)And slightly sour
Of gas,It is also a common greenhouse gas
,It's also a component of air(Of the total volume of the atmosphere0.03%-0.04%
).In terms of physical properties,The boiling point of carbon dioxide is-78.5℃,Melting point is-56.6℃,Denser than air(Under standard conditions),dissolve in water.In terms of chemical properties,Carbon dioxide is chemically inactive,High thermal stability(2000Only at ° C1.8%decomposition),Incombustible,Combustion is also not normally supported,It belongs to acidic oxide,With the generality of acidic oxide,Because it reacts with water to form carbonic acid,So it's carbonic anhydride.
Carbon dioxide can generally be prepared by calcining limestone at high temperature or reacting limestone with dilute hydrochloric acid,It is mainly used to refrigerate perishable food(solid state)\As a refrigerant(liquid state)\Manufacturing carbonated soft drinks(Gaseous state)And solvent for homogeneous reaction(Supercritical state)etc..
About its toxicity,Research shows that low concentration of carbon dioxide does notToxicnature,High concentrations of carbon dioxide can poison animals.
,It is colorless and odorless under normal temperature and pressure
Or colorless and odorless(Can't smell)And slightly sour
Of gas,It is also a common greenhouse gas
,It's also a component of air(Of the total volume of the atmosphere0.03%-0.04%
).In terms of physical properties,The boiling point of carbon dioxide is-78.5℃,Melting point is-56.6℃,Denser than air(Under standard conditions),dissolve in water.In terms of chemical properties,Carbon dioxide is chemically inactive,High thermal stability(2000Only at ° C1.8%decomposition),Incombustible,Combustion is also not normally supported,It belongs to acidic oxide,With the generality of acidic oxide,Because it reacts with water to form carbonic acid,So it's carbonic anhydride.
Carbon dioxide can generally be prepared by calcining limestone at high temperature or reacting limestone with dilute hydrochloric acid,It is mainly used to refrigerate perishable food(solid state)\As a refrigerant(liquid state)\Manufacturing carbonated soft drinks(Gaseous state)And solvent for homogeneous reaction(Supercritical state)etc..
About its toxicity,Research shows that low concentration of carbon dioxide does notToxicnature,High concentrations of carbon dioxide can poison animals.
Carbon Dioxide structure
Carbon Dioxide
124-38-9
CO2
44.01
81983
Carbon Dioxide Properties
Names and Identifiers
-
- Carbon Dioxide
- Carbonic Acid Gas
- Carbonic Anhydride
- Carbon dioxide,high purity
- Carbon dioxide,edible
- Carbon dioxide,liquid
- aerfixus
- after-damp
- Anhydride carbonique
- anhydridecarbonique(french)
- Carbon oxide (CO2)
- carbondioxide(co2)
- carbon
- Baros Effervescent Granules
- Carbon-12 dioxide
- Carbon-12C dioxide-16O2
- Carbonic acid anhydride
- Dry ice
- EN 439C1
- Khladon 744
- N 45 (gas)
- R 744
- CO2
- Cardice
- Dricold
- Drikold
- carbonica
- Carbonice
- aer fixus
- r744
- anhydride carbonique
- Carbonic acid gas
- Carbonic anhydride
- DRY ICE
- +Expand
-
- MFCD00011491
- CURLTUGMZLYLDI-UHFFFAOYSA-N
- InChI=1S/CO2/c2-1-3
- C(=O)=O
Computed Properties
- 43.98980
- 0
- 2
- 0
- 43.99
- 3
- 18.3
- 0
- 0
- 0
- 0
- 0
- 1
- 0.9
- nothing
- 0
- 34.1A^2
Experimental Properties
- -0.58350
- 34.14000
- 13,1819
- 1.1839 (40.00 ºC)
- -78 ºC (800 Torr)
- 60-61 ºC (ethanol )
- 56.5 atm ( 20 °C)
- -131.1±13.9 ºC,
- Colorless and odorless gas [1]
- Stable. Incompatible with chemically active metals, such as alkali metals.
- Soluble in water, hydrocarbons and most other organic solvents [11]
- 1.799 g/cm3 (25 ºC)
- 13.77 eV
Carbon Dioxide Security Information
- FF6400000
- -
- 2.2
- S9
- III
- III
- 2.2
- UN 1013 2.2
- ?70°C
- III
- 2.2
- 4.5-31
Carbon Dioxide Customs Data
- 2811210000
-
China Customs Code:
2811210000
Carbon Dioxide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
Reference
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acidsFuel Processing Technology, 2022, 238, 107493,
Synthetic Circuit 3
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1R:H2, C:1235547-89-3, 220°C, 2 MPa
Reference
- Active Site Synergy of Rh and Co Derived from ZrO2-Supported LaRhxCo1-xO3 Perovskite Nanostructures for the Direct Synthesis of Ethanol from SyngasACS Applied Nano Materials, 2023, 6(7), 5692-5702,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylborane , Tetrabutylammonium chloride Solvents: Tetrahydrofuran ; 12 h, 1 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; rt
Reference
Surfactant-Emulating Amphiphilic Polycarbonates and Other Functional Polycarbonates through Metal-Free Copolymerization of CO2 with Ethylene Oxide
ACS Sustainable Chemistry & Engineering,
2021,
9(30),
10370-10380
,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: 2815266-06-7 ; 1 bar, 273 K
Reference
Selective and Multicyclic CO2 Adsorption with Visible Light-Driven Photodegradation of Organic Dyes in a Robust Metal-Organic Framework Embracing Heteroatom-Affixed Pores
Inorganic Chemistry,
2022,
61(28),
10731-10742
,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Nickel ; 26 h, 11.4 MPa, 190 °C; 8 MPa
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
Optimisation of the processing conditions of hydrolytic hydrogenation of cellulose using carbon nanofiber supported Ni catalysts
Catalysis Today,
2023,
423,
,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Methanol ; 1.5 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
RSC Advances,
2020,
10(40),
24017-24026
,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; 5 min, rt; rt → 0 °C
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ; 1.5 h, rt
2.2 Solvents: Water ; rt
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ; 1.5 h, rt
2.2 Solvents: Water ; rt
Reference
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
RSC Advances,
2020,
10(40),
24017-24026
,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Ozone Solvents: Water ; 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6.5, 25 °C
1.3 Reagents: Sodium hydroxide
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6.5, 25 °C
1.3 Reagents: Sodium hydroxide
Reference
N-dependent ozonation efficiency over nitrogen-containing heterocyclic contaminants: A combined density functional theory study on reaction kinetics and degradation pathways
Chemical Engineering Journal (Amsterdam,
2020,
382,
,
Synthetic Circuit 14
Reaction Conditions
1.1 5 mbar, 370 °C → 765 °C
Reference
The interplay between chemistry and heat/mass transfer during the fast pyrolysis of cellulose
Reaction Chemistry & Engineering,
2016,
1(5),
555-566
,
Carbon Dioxide Raw materials
- Vanillin
- Vanillic acid
- 1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene
- Di-tert-butyl dicarbonate
- Indazole
- Vanillyl alcohol
- Glycerol
- Methylene Blue
- tert-Butyl naphthalen-1-ylcarbamate
- Ethylene Oxide
- Cellulose
- Guaiacol
- 2,6-Dimethoxyphenol
- Veratryl alcohol
Carbon Dioxide Preparation Products
- Terephthalic acid (100-21-0)
- Benzyl alcohol (100-51-6)
- Benzaldehyde (100-52-7)
- Ethylene Glycol, Dehydrated (107-21-1)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- butanedioic acid (110-15-6)
- Maleic acid (110-16-7)
- 1,4-Butanediol (110-63-4)
- Acetic-2,2,2-d3 Acid (1112-02-3)
- pentane-1,5-diol (111-29-5)
- dihydroxybut-2-enedioic acid (13096-38-3)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- 1,3-DIETHYLBENZENE (141-93-5)
- Oxalic acid (144-62-7)
- meso-Erythritol Standard (149-32-6)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- 7-Methylbenzofuran (17059-52-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 1H-Indazole-4,7-diol (2380275-29-4)
- 2-Hydroxy-3-(1-naphthalenyl)-4,5-oxazolidinedione (2448163-75-3)
- 2-Ethyl-m-xylene (2870-04-4)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- Cellobiosan (35405-71-1)
- 2-Methylbenzofuran (4265-25-2)
- Pentane, methyl- (43133-95-5)
- Indane (496-11-7)
- (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol (498-07-7)
- D(-)-Sorbitol Standard (50-70-4)
- Aspirin (50-78-2)
- D(+)-Glucose (50-99-7)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- o-Cymene (527-84-4)
- Trimellic Acid (528-44-9)
- 1,2-Pentanediol (5343-92-0)
- Hexadecane (544-76-3)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- Glycerol (56-81-5)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- (±)-1,2-Propanediol (57-55-6)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- (58367-01-4)
- 1,2-Butanediol (584-03-2)
- cis-2-Butene (590-18-1)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 4-Ethyltoluene (622-96-8)
- Tridecane (629-50-5)
- Benzoic acid (65-85-0)
- 1-Phenyl-1-propyne (673-32-5)
- 5-Hydroxymethylfurfural (67-47-0)
- 1,2-Hexanediol (6920-22-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- Ethylene Oxide (75-21-8)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 1,6-Anhydro-β-d-cellotriose (78797-67-8)
- 1H-Indazol-4-ol (81382-45-8)
- 1-Naphthyl isocyanate (86-84-0)
- DL-Mannitol (87-78-5)
- Xylitol (87-99-0)
- 2,5-Diaminobenzenesulfonic acid (88-45-9)
- 2-Ethylphenol (90-00-6)
- Formic Acid-d (<5% H2O) (917-71-5)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- Indene (95-13-6)
- Cyclohexanecarboxylic acid (98-89-5)
- 1,3-Diisopropylbenzene (99-62-7)
Carbon Dioxide Related Literature
-
1. Index pages
-
Naeem Ullah,Mustafa Tuzen Green Chem. 2023 25 1729
-
Qiangli Zhao,Fengyi Liu,Weina Wang,Chunying Li,Jian Lü,Wenliang Wang Phys. Chem. Chem. Phys. 2017 19 15073
-
Josep M. Anglada,Albert Solé Phys. Chem. Chem. Phys. 2016 18 17698
-
J. M. Anglada,J. González,M. Torrent-Sucarrat Phys. Chem. Chem. Phys. 2011 13 13034
-
Matthew Barton,John R. Ebdon,Andrew B. Foster,Steve Rimmer Org. Biomol. Chem. 2005 3 1323
-
I. Matito-Martos,A. Martin-Calvo,J. J. Gutiérrez-Sevillano,M. Haranczyk,M. Doblare,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys. 2014 16 19884
-
L. Vereecken,A. Novelli,A. Kiendler-Scharr,A. Wahner Phys. Chem. Chem. Phys. 2022 24 6428
-
Josep M. Anglada,Santiago Olivella,Albert Solé Phys. Chem. Chem. Phys. 2013 15 18921
-
J. Philipp Wagner Phys. Chem. Chem. Phys. 2019 21 21530